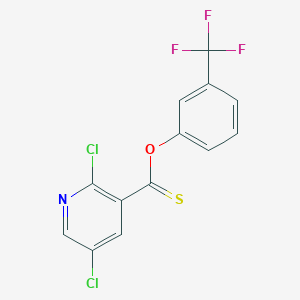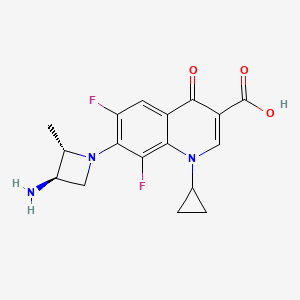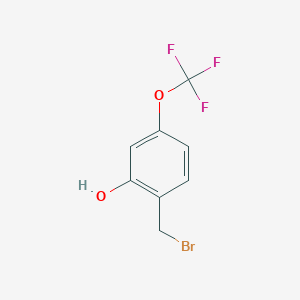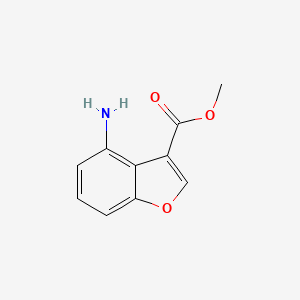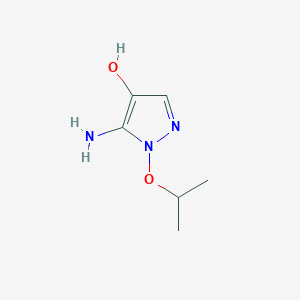
2-(sec-Butyl)-1-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(sec-Butyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. The presence of the sec-butyl group and a methyl group attached to the nitrogen atom makes this compound unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(sec-Butyl)-1-methylpyrrolidine can be achieved through several methods. One common method involves the reaction of sec-butylamine with 1-methylpyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-(sec-Butyl)-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sec-butyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2-(sec-Butyl)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(sec-Butyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the biological context in which it is used. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(sec-Butyl)-3-methoxypyrazine: Known for its strong aroma and used in flavoring.
2-(sec-Butyl)thiazole: Used in various chemical syntheses and has distinct properties due to the thiazole ring.
Uniqueness
2-(sec-Butyl)-1-methylpyrrolidine is unique due to its specific structure, which combines the pyrrolidine ring with sec-butyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
2-butan-2-yl-1-methylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-4-8(2)9-6-5-7-10(9)3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
PPJBTPJCACXLGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1CCCN1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


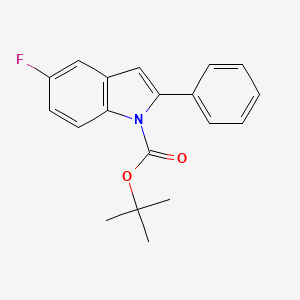
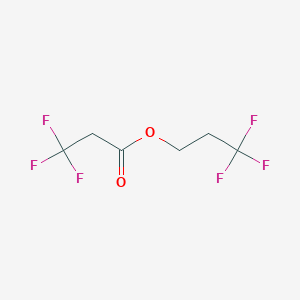

![(Z)-9-(hydroxymethylene)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12858927.png)
![2-(Aminomethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12858931.png)
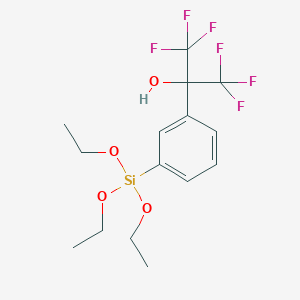
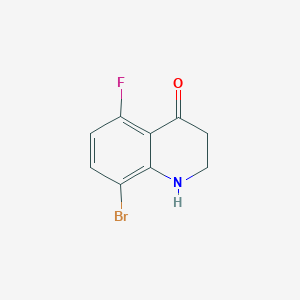

![2-Chloro-4-(dibenzo[b,d]furan-3-yl)-6-(naphthalen-2-yl)-1,3,5-triazine](/img/structure/B12858963.png)
